molecular formula C12H15NO2 B2818425 (1-Benzoylpyrrolidin-2-yl)methanol CAS No. 72351-42-9

(1-Benzoylpyrrolidin-2-yl)methanol

Cat. No. B2818425
CAS RN: 72351-42-9
M. Wt: 205.257
InChI Key: BAVMVXYQHCAUQS-UHFFFAOYSA-N
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Description

“(1-Benzoylpyrrolidin-2-yl)methanol” is a chemical compound with the CAS Number: 72351-42-9. It has a molecular weight of 205.26 and its IUPAC name is (1-benzoyl-2-pyrrolidinyl)methanol . The compound is typically 95% pure .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H15NO2/c14-9-11-7-4-8-13(11)12(15)10-5-2-1-3-6-10/h1-3,5-6,11,14H,4,7-9H2 . This code provides a unique representation of the compound’s molecular structure.

Scientific Research Applications

Asymmetric Synthesis and Catalysis

A study described the asymmetric whole-cell bioreduction of sterically bulky 2-benzoylpyridine derivatives to produce enantiopure alcohols with excellent enantioselectivity, using a novel biocatalyst Cryptococcus sp. This process is significant for the green synthesis of chiral diarylmethanols, crucial for developing new drugs, such as antiallergic medications like Betahistine (Jiaxing Xu et al., 2017).

Corrosion Inhibition

Research into triazole derivatives, including (1-Benzoylpyrrolidin-2-yl)methanol analogs, has demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic media. These inhibitors work by adsorbing onto the steel surface, showcasing a practical application in industrial corrosion protection (Qisheng Ma et al., 2017).

Molecular Structure and Complex Formation

The molecular and crystalline structure of a complex with Cu(II) chloride derived from 2-benzoylpyridine and its derivatives has been explored, indicating potential applications in the development of new materials with luminescent properties (L. Kryvenko et al., 2005).

Pharmaceutical Synthesis

A classical resolution from 2-benzoyl-pyridine has been studied for preparing SSR504734, a novel antipsychotic derivative, highlighting the pharmaceutical synthesis applications of these compounds (J. Rousseau et al., 2015).

Catalysis and Chemical Synthesis

Nickel complexes with bidentate N,O-type ligands derived from this compound have been synthesized and applied in catalytic ethylene oligomerization, showcasing the utility of these complexes in producing valuable chemical intermediates (Anthony Kermagoret & P. Braunstein, 2008).

Biological Activities

Binuclear metal complexes of 2-benzoylpyridine and phenyl(pyridin-2-yl) methanediol, derived from a Schiff base related to this compound, have been synthesized and evaluated for their antibacterial, antifungal, and antioxidant activities. These studies underscore the potential of these complexes in medicinal chemistry (Francis A. Ngounoue Kamga et al., 2021).

Future Directions

Pyrrolidine derivatives, such as “(1-Benzoylpyrrolidin-2-yl)methanol”, have significant potential in drug discovery due to their versatility and the possibility to efficiently explore the pharmacophore space due to sp3-hybridization . This makes them an interesting area for future research.

properties

IUPAC Name

[2-(hydroxymethyl)pyrrolidin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c14-9-11-7-4-8-13(11)12(15)10-5-2-1-3-6-10/h1-3,5-6,11,14H,4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAVMVXYQHCAUQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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